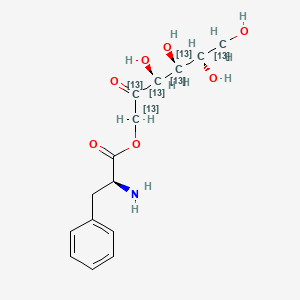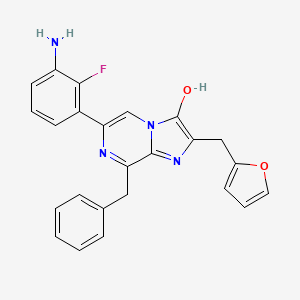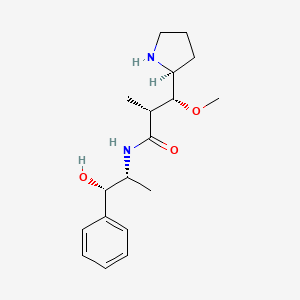
mSIRK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
mSIRK is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the SPPS process. This would include optimizing reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
mSIRK primarily undergoes interactions with G-protein subunits rather than traditional chemical reactions like oxidation, reduction, or substitution. Its primary function is to disrupt the interaction between the alpha and beta-gamma subunits of G-proteins .
Common Reagents and Conditions
The synthesis of this compound involves the use of standard peptide synthesis reagents such as Fmoc-protected amino acids, coupling reagents like HBTU or HATU, and deprotecting agents like piperidine .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, which is then purified and characterized to ensure its activity and purity .
Wissenschaftliche Forschungsanwendungen
mSIRK has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Wirkmechanismus
mSIRK exerts its effects by binding to the beta-gamma subunits of G-proteins, disrupting their interaction with the alpha subunit. This disruption facilitates the dissociation of the alpha subunit, which can then activate downstream signaling pathways, including the ERK1/2 pathway. The activation of ERK1/2 leads to various cellular responses, including cell proliferation, differentiation, and survival .
Vergleich Mit ähnlichen Verbindungen
mSIRK is unique in its ability to selectively disrupt the interaction between G-protein subunits without inducing nucleotide exchange. Similar compounds include:
Selumetinib: A MEK1/2 inhibitor that inhibits MEK1 with potent selectivity and is used for the treatment of neurofibromatosis type 1.
Astragaloside IV: Suppresses the activation of ERK1/2 and JNK, and is used in traditional Chinese medicine.
Honokiol: Enhances the phosphorylation of ERK1/2 and has anti-inflammatory properties.
These compounds, while targeting similar pathways, have different mechanisms of action and therapeutic applications, highlighting the uniqueness of this compound in its specific interaction with G-protein subunits .
Eigenschaften
Molekularformel |
C93H150N20O25 |
|---|---|
Molekulargewicht |
1948.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C93H150N20O25/c1-11-14-15-16-17-18-19-20-21-22-23-31-73(118)102-70(51-114)87(132)112-77(54(8)12-2)89(134)104-62(29-26-41-98-93(96)97)82(127)103-61(28-24-25-40-94)81(126)100-56(10)79(124)105-64(44-53(6)7)83(128)107-66(47-72(95)117)86(131)111-78(55(9)13-3)90(135)109-63(43-52(4)5)80(125)99-50-74(119)101-68(46-58-34-38-60(116)39-35-58)91(136)113-42-27-30-71(113)88(133)108-67(48-75(120)121)85(130)106-65(45-57-32-36-59(115)37-33-57)84(129)110-69(92(137)138)49-76(122)123/h32-39,52-56,61-71,77-78,114-116H,11-31,40-51,94H2,1-10H3,(H2,95,117)(H,99,125)(H,100,126)(H,101,119)(H,102,118)(H,103,127)(H,104,134)(H,105,124)(H,106,130)(H,107,128)(H,108,133)(H,109,135)(H,110,129)(H,111,131)(H,112,132)(H,120,121)(H,122,123)(H,137,138)(H4,96,97,98)/t54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,77-,78-/m0/s1 |
InChI-Schlüssel |
OYDDVHGMRJKOJQ-JDNWVJBKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B12383429.png)
![(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12383437.png)
![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)

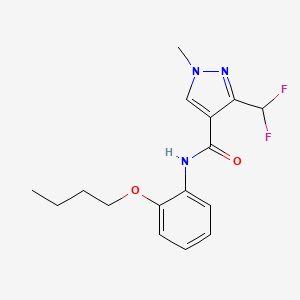
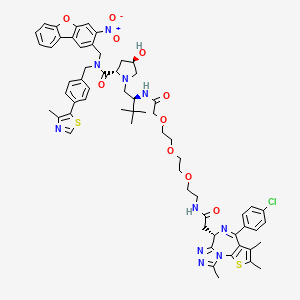
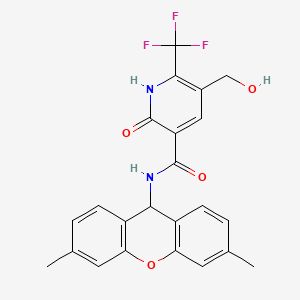
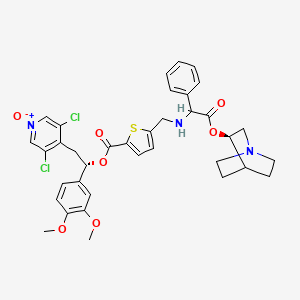
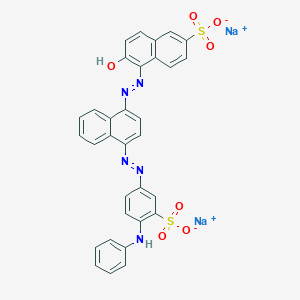
![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)
